methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of imidazopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the imidazopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chloro-2-fluorophenyl group: This is achieved through a substitution reaction using suitable halogenated reagents.
Coupling with benzoic acid derivative: The final step involves the esterification of the intermediate with methyl 4-aminobenzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyridine core.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are employed.
Major Products
Oxidation: Products include oxidized derivatives of the imidazopyridine core.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Polymer Synthesis: Employed in the production of specialized polymers.
Chemical Sensors: Used in the fabrication of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Shares the benzoate moiety but lacks the imidazopyridine core.
4-chloro-2-fluorophenyl derivatives: Similar aromatic substitution pattern but different core structures.
Uniqueness
The uniqueness of methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate lies in its complex structure, which combines multiple functional groups and aromatic systems, providing a versatile platform for various applications.
Properties
Molecular Formula |
C21H18ClFN4O3 |
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Molecular Weight |
428.8 g/mol |
IUPAC Name |
methyl 4-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClFN4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
CYAKFCCFNOXIMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)F)N=CN3 |
Origin of Product |
United States |
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